H-Pro-Phe-OH

Catalog No.
S1505259
CAS No.
13589-02-1
M.F
C14H18N2O3
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Pro-Phe-OH

CAS Number

13589-02-1

Product Name

H-Pro-Phe-OH

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1

InChI Key

IWIANZLCJVYEFX-RYUDHWBXSA-N

SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC([NH2+]C1)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-]

Isomeric SMILES

C1C[C@H]([NH2+]C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-]
  • Potential role in collagen formation: Collagen is a major structural protein found in connective tissues. Some studies suggest that L-Pro-L-Phe may play a role in collagen synthesis, although more research is needed to understand the mechanisms involved and potential clinical applications. )
  • Investigating interactions with other molecules: L-Pro-L-Phe is also being studied for its potential interactions with other molecules, such as enzymes and receptors. These investigations may provide insights into its potential biological functions.

H-Pro-Phe-OH, or N-Phenylalanine-Proline, is a dipeptide composed of the amino acids proline and phenylalanine. Its chemical formula is C14H18N2O3C_{14}H_{18}N_{2}O_{3}, and it is classified as a peptide with notable structural properties due to the presence of a cyclic structure in proline, which influences the dipeptide's conformation and stability. This compound is often studied for its biochemical roles and potential therapeutic applications, particularly in the context of metabolic pathways involving amino acids.

  • Hydrolysis: Under acidic or basic conditions, H-Pro-Phe-OH can undergo hydrolysis to yield free proline and phenylalanine.
  • Peptide Bond Formation: It can react with other amino acids or peptides to form longer polypeptides through condensation reactions.
  • Michael Addition: Recent studies have shown that H-Pro-Phe-OH can act as a catalyst in Michael addition reactions, demonstrating its utility in organic synthesis under physiological conditions .

The biological activities of H-Pro-Phe-OH are significant due to the roles of its constituent amino acids:

  • Neurotransmission: Phenylalanine is a precursor to neurotransmitters such as dopamine, which are crucial for brain function.
  • Protein Synthesis: As a dipeptide, H-Pro-Phe-OH may influence protein folding and stability, particularly in proteins where proline plays a critical role.
  • Antioxidant Properties: Some studies suggest that dipeptides containing phenylalanine may exhibit antioxidant activity, potentially protecting cells from oxidative stress .

The synthesis of H-Pro-Phe-OH can be achieved through various methods:

  • Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain on a solid support.
  • Liquid-Phase Synthesis: Involves the coupling of free amino acids in solution, often using coupling agents such as dicyclohexylcarbodiimide.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze peptide bond formation under mild conditions, which can enhance yield and purity .

H-Pro-Phe-OH has several applications:

  • Pharmaceuticals: It is investigated for its potential roles in drug development, particularly in neuropharmacology due to its relationship with neurotransmitter synthesis.
  • Nutritional Supplements: As an amino acid derivative, it may be included in formulations aimed at enhancing cognitive function or physical performance.
  • Biotechnology: Used in research settings to study peptide interactions and enzyme catalysis .

Research into the interactions of H-Pro-Phe-OH has revealed:

  • Binding Affinity: Studies indicate that this dipeptide can bind effectively to certain receptors involved in neurotransmission, suggesting potential modulatory effects on brain activity.
  • Catalytic Properties: Its ability to catalyze specific reactions highlights its role as an enzyme mimic or cofactor in biochemical processes .
  • Structural Studies: Investigations into its conformation have provided insights into how proline's cyclic structure affects peptide interactions and stability.

Several compounds share structural or functional similarities with H-Pro-Phe-OH. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
H-Gly-Phe-OHGlycine + PhenylalanineSimpler structure; lacks the cyclic nature of proline
H-Leu-Phe-OHLeucine + PhenylalanineBranched-chain amino acid; affects hydrophobicity
H-Ala-Phe-OHAlanine + PhenylalanineSmaller side chain; impacts peptide folding differently
H-Pro-Val-OHProline + ValineContains another cyclic amino acid; different properties

Uniqueness of H-Pro-Phe-OH

The presence of proline imparts unique conformational properties to H-Pro-Phe-OH, influencing its stability and interaction profiles compared to other dipeptides. Its potential roles in neurotransmitter synthesis further distinguish it within this group.

XLogP3

-2.1

Wikipedia

Pro-Phe

Dates

Modify: 2023-08-15

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